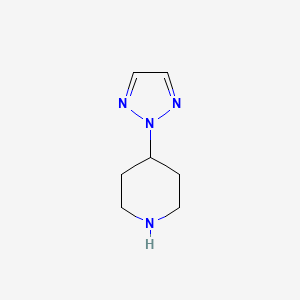

4-(2H-1,2,3-Triazol-2-YL)piperidine

説明

特性

IUPAC Name |

4-(triazol-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-9-5-6-10-11/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGQRNXDYZQNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459357 | |

| Record name | 4-(2H-1,2,3-TRIAZOL-2-YL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765270-45-9 | |

| Record name | 4-(2H-1,2,3-TRIAZOL-2-YL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 2h 1,2,3 Triazol 2 Yl Piperidine

Established Synthetic Pathways for the 2H-1,2,3-Triazolylpiperidine Moiety

The formation of the 2H-1,2,3-triazole ring linked to a piperidine (B6355638) core can be achieved through several key chemical reactions. These methods primarily involve cycloaddition reactions to form the triazole ring and nucleophilic substitution to incorporate the piperidine motif.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its efficiency and high regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgacs.org This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species. beilstein-journals.orgmdpi.com Various copper sources can be employed, including copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate, or copper(I) salts like CuI. nih.gov The reaction proceeds under mild conditions, often in aqueous solvent systems, and tolerates a wide range of functional groups. beilstein-journals.orgmdpi.com For instance, the synthesis of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylates has been achieved by reacting benzyl (B1604629) azides with ethyl propiolate using CuSO₄·5H₂O and sodium ascorbate. nih.gov The versatility of CuAAC has been demonstrated in the synthesis of structurally diverse bi- and bis-1,2,3-triazoles, highlighting its importance in creating complex molecular architectures. beilstein-journals.org

Table 1: Examples of Copper Catalysts in Azide-Alkyne Cycloaddition

| Catalyst System | Reactants | Product Type | Reference |

| Cu(I) | Azides and terminal alkynes | 1,4-disubstituted 1,2,3-triazoles | beilstein-journals.org |

| Cu(OAc)₂ | Chelating azides and terminal alkynes | Mono-triazoles | beilstein-journals.org |

| CuI | Azides and alkynes | 1,4-disubstituted 1,2,3-triazoles | beilstein-journals.org |

| Copper(I) phenylacetylide | Diverse alkynes and azides | 1,2,3-triazoles | mdpi.com |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Benzyl azide and phenylacetylene | 1,4-disubstituted 1,2,3-triazole | acs.org |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition Approaches

In contrast to the copper-catalyzed reaction that yields 1,4-isomers, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This complementary regioselectivity makes RuAAC a valuable tool for accessing a different class of triazole isomers. acs.org Ruthenium(II) complexes, particularly those of the [CpRuCl] type like CpRuCl(PPh₃)₂ and CpRuCl(COD), are highly effective catalysts for this transformation. organic-chemistry.orgnih.govscispace.com The reaction accommodates both terminal and internal alkynes, allowing for the synthesis of 1,5-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles, respectively. organic-chemistry.orgacs.orgresearchgate.net The proposed mechanism involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.orgnih.gov This method has been successfully applied in solid-phase synthesis of 1,2,3-triazole-peptides. researchgate.net

Table 2: Comparison of CuAAC and RuAAC

| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Product | 1,4-disubstituted 1,2,3-triazoles | 1,5-disubstituted 1,2,3-triazoles |

| Catalyst | Copper(I) species | Ruthenium(II) complexes (e.g., [CpRuCl]) |

| Alkyne Scope | Primarily terminal alkynes | Terminal and internal alkynes |

| Reference | beilstein-journals.orgacs.org | organic-chemistry.orgacs.org |

Nucleophilic Substitution Strategies for Piperidine Ring Incorporation

The piperidine ring can be introduced onto a pre-formed triazole nucleus through nucleophilic substitution reactions. A common strategy involves the reaction of an NH-1,2,3-triazole with a suitably functionalized piperidine derivative. For example, N2-piperidinyltriazoles have been synthesized by reacting 1H-triazole derivatives with 4-mesyl-1-boc-piperidine under basic conditions using sodium hydride. researchgate.net Another approach is the reaction of 4-chloroquinolines with 1,2,4-triazole (B32235), which has been studied under various conditions to synthesize 4-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net Similarly, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like K₂CO₃ can lead to the formation of 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org

Organocatalytic and Metal-Free Synthetic Routes

The synthesis of 1,2,3-triazoles can also be achieved without the use of metal catalysts. rsc.org These organocatalytic methods offer advantages in terms of sustainability and avoiding metal contamination in the final products. researchgate.net One such approach is the enolate- or enamine-mediated [3+2] cycloaddition of carbonyl compounds with azides. researchgate.netmdpi.com For instance, a catalyst-free and regioselective N-arylation method has been developed for the synthesis of N2-aryl-1,2,3-triazoles. organic-chemistry.org Additionally, water-mediated cycloaddition reactions between enaminones and tosyl azide have been shown to efficiently produce 4-acyl-NH-1,2,3-triazoles under mild conditions. researchgate.net Another metal-free approach involves the multi-component reaction of phosphonium (B103445) salts, aldehydes, and sodium azide to yield 4,5-disubstituted 1H-1,2,3-triazoles. organic-chemistry.org

Functionalization and Derivatization Strategies for 4-(2H-1,2,3-Triazol-2-YL)piperidine

Once the core this compound structure is assembled, further modifications can be made to modulate its properties. These derivatizations typically focus on the piperidine nitrogen.

N-Alkylation and N-Acylation of the Piperidine Ring

The secondary amine of the piperidine ring is a common site for functionalization through N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the piperidine with various alkyl halides. For example, N-alkylation of 4-aryl-1,2,4-triazoles has been reported. lookchem.com Similarly, N2-selective allylation and benzylation of NH-1,2,3-triazoles have been investigated. researchgate.net

N-acylation involves the reaction of the piperidine with acylating agents such as acyl chlorides or anhydrides. This reaction introduces an amide functionality, which can be a key structural motif in biologically active molecules. The direct acylation of NH-1,2,3-triazoles has been studied, revealing a preference for the formation of the thermodynamic N2 isomers. rsc.orgrsc.org Microwave-assisted N-acylation of amide derivatives followed by reaction with hydrazine (B178648) hydrochlorides has been used to synthesize 1,3,5-trisubstituted-1,2,4-triazoles. researchgate.net A series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized by coupling 1-benzyl-1H-1,2,3-triazole-4-carboxylic acids with piperazines. nih.govrsc.org

Table of Compounds

| Compound Name |

| This compound |

| CpRuCl(PPh₃)₂ |

| CpRuCl(COD) |

| Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate |

| 4-mesyl-1-boc-piperidine |

| 4-chloroquinolines |

| 4-(1H-1,2,4-triazol-1-yl)quinolines |

| 4-bromo-NH-1,2,3-triazoles |

| 2-substituted 4-bromo-1,2,3-triazoles |

| N2-aryl-1,2,3-triazoles |

| 4-acyl-NH-1,2,3-triazoles |

| 4,5-disubstituted 1H-1,2,3-triazoles |

| 1,3,5-trisubstituted-1,2,4-triazoles |

| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone |

| 1-benzyl-1H-1,2,3-triazole-4-carboxylic acids |

Green Chemistry Principles in this compound Synthesis

The synthesis of 1,2,3-triazole derivatives has increasingly been viewed through the lens of green chemistry, aiming to develop more sustainable and environmentally benign methodologies. researchgate.netrsc.org These principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. While specific studies on the green synthesis of this compound are not extensively detailed in the reviewed literature, the general green approaches for 1,2,3-triazole synthesis are directly applicable. mdpi.com

Traditional methods for triazole synthesis often rely on hazardous solvents and toxic reagents. researchgate.net Modern sustainable approaches seek to replace these with eco-friendly alternatives. rsc.org Key areas of innovation in the green synthesis of 1,2,3-triazoles include the use of non-conventional energy sources and greener reaction media. researchgate.netmdpi.com

Alternative Energy Sources:

Ultrasonic Irradiation: Ultrasound has been employed as a green energy source for chemical reactions, including the synthesis of 1,2,3-triazoles. It can enhance reaction rates and yields, often under milder conditions than conventional heating. researchgate.netmdpi.com

Mechanochemistry: Synthesis through mechanical mixing or grinding, sometimes in the absence of a solvent (neat), represents a significant green advancement. This technique reduces the reliance on potentially harmful solvents. researchgate.netmdpi.com

Microwave-Assisted Synthesis: Microwave heating can dramatically shorten reaction times from hours to minutes, improving energy efficiency and often leading to cleaner reactions with higher yields. nih.gov

Sustainable Solvents and Catalysts:

The choice of solvent is a critical aspect of green chemistry. The ideal synthesis would occur in water or other benign solvents, or in a solvent-free system. rsc.org

The development and use of recoverable and reusable catalysts, such as copper catalysts supported on various matrices, align with green principles by minimizing waste. rsc.org

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes, particularly the copper-catalyzed variant ("click chemistry"), is a powerful tool for triazole synthesis that can be adapted to meet green criteria. mdpi.com By performing these reactions in aqueous media or using ultrasound, the environmental footprint of the synthesis can be significantly reduced. rsc.orgmdpi.com These sustainable methodologies provide a clear path forward for the environmentally responsible production of this compound and its derivatives. researchgate.net

Biological Activity and Pharmacological Potential of 4 2h 1,2,3 Triazol 2 Yl Piperidine Derivatives

Broad-Spectrum Biological Activities

Derivatives incorporating the 4-(2H-1,2,3-triazol-2-yl)piperidine framework and its isomers have demonstrated a wide array of biological effects. The 1,2,3-triazole moiety is known to be a bioisostere for amide bonds and can engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets frontiersin.orgnih.gov. This, combined with the conformational flexibility and substitution possibilities of the piperidine (B6355638) ring, allows for the fine-tuning of physicochemical properties and pharmacological activity nih.gov. Investigations into these compounds have revealed significant efficacy in both antimicrobial and anticancer applications, highlighting their potential as versatile therapeutic leads.

Antimicrobial Efficacy (Antibacterial, Antifungal)

The global challenge of antimicrobial resistance has spurred the search for new chemical entities capable of combating pathogenic microorganisms. Derivatives of piperidinyl-1,2,3-triazole have emerged as a promising area of research in this context, with studies demonstrating notable activity against a range of bacteria and fungi.

A novel series of compounds integrating a piperidine group with a (5R)- mdpi.comnih.govnih.govtriazolylmethyl oxazolidinone core has been synthesized and evaluated for antibacterial activity. These derivatives were tested against clinically isolated resistant strains of both Gram-positive and Gram-negative bacteria. One particular derivative, featuring an exo-cyanoethylidene group at the 4-position of the piperidine ring, was found to be two to threefold more potent than the commercial antibiotic linezolid against penicillin-resistant Staphylococcus pneumonia and Staphylococcus agalactiae.

Table 1: Antibacterial Activity of Piperidine-Substituted mdpi.comnih.govnih.govTriazolylmethyl Oxazolidinones

| Compound | Modification | Target Organisms | Potency vs. Linezolid |

|---|---|---|---|

| 12a | exo-cyanoethylidene at piperidine C4 | Penicillin-resistant S. pneumonia, S. agalactiae | 2-3x more potent |

The activity of piperidinyl-triazole derivatives extends to notoriously difficult-to-treat drug-resistant pathogens. The aforementioned piperidine-substituted oxazolidinones were specifically assessed against clinically isolated resistant strains, with notable potency against penicillin-resistant Staphylococcus pneumonia. Further research into related scaffolds has underscored the potential of the 1,2,3-triazole nucleus in combating resistant bacteria. For instance, a study on 1,2,3-triazole-pyridine hybrids revealed significant antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that the triazole core can be a crucial component in designing agents to tackle this pathogen.

The antifungal potential of this chemical class is particularly noteworthy, with specific efficacy demonstrated against emerging multidrug-resistant fungal pathogens like Candida auris. A series of novel piperidine-based 1,2,3-triazolylacetamide derivatives were synthesized and tested against clinical C. auris isolates nih.gov. Several of these compounds exhibited potent antifungal activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.24 µg/mL and Minimum Fungicidal Concentration (MFC) values ranging from 0.97 to 3.9 µg/mL nih.gov. These compounds were found to disrupt the plasma membrane of C. auris, ultimately inducing programmed cell death nih.gov.

In other studies, a series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles were evaluated for their in vitro antifungal activities. Certain compounds within this series were found to be equipotent with the established antifungal drug miconazole against Candida albicans.

Table 2: Antifungal Activity of Piperidinyl-1,2,3-Triazole Derivatives

| Derivative Class | Target Organism | MIC Range | Noteworthy Finding |

|---|---|---|---|

| Piperidine-based 1,2,3-triazolylacetamides | Candida auris | 0.24 - 0.97 µg/mL | Fungicidal activity and induction of apoptosis nih.gov |

| 3-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl) oxadiazoles | Candida albicans | N/A | Equipotent to miconazole |

Anticancer and Antineoplastic Investigations

The 1,2,3-triazole scaffold is a recognized pharmacophore in the design of anticancer agents, and its conjugation with a piperidine or a structurally similar piperazine (B1678402) moiety has yielded derivatives with significant cytotoxic activity against various human cancer cell lines nih.govclockss.org. These compounds often exert their effects by interfering with fundamental cellular processes like cell division and survival signaling.

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was synthesized and screened for in vitro cytotoxicity. One compound from this series, designated 10ec , displayed the highest potency with a half-maximal inhibitory concentration (IC₅₀) value of 0.99 µM against the BT-474 breast cancer cell line. Similarly, gefitinib-1,2,3-triazole derivatives have been investigated, with a lead compound (c13 ) showing potent activity against HeLa cervical cancer cells (IC₅₀ = 5.66 µM), significantly stronger than the parent drug gefitinib frontiersin.org.

Table 3: Cytotoxicity of Piperidinyl-1,2,3-Triazole Analogues

| Compound Class | Lead Compound | Cancer Cell Line | IC₅₀ Value (µM) |

|---|---|---|---|

| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanones | 10ec | BT-474 (Breast) | 0.99 |

| Gefitinib-1,2,3-triazole derivatives | c13 | HeLa (Cervical) | 5.66 frontiersin.org |

A key mechanism behind the anticancer effects of these derivatives is their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. Detailed biological studies on the potent piperazine-containing triazole derivative 10ec confirmed that it induces apoptosis in BT-474 cells. Flow cytometric analysis revealed that this induction occurs via cell cycle arrest at the sub-G1 and G2/M phases.

This mechanism is not limited to anticancer applications. The antifungal piperidine-based 1,2,3-triazolylacetamides were also found to induce apoptosis and cause cell cycle arrest in the S-phase in Candida auris, demonstrating a conserved mechanism of action across different cell types nih.gov. Further investigations into gefitinib-1,2,3-triazole derivatives showed that compound c13 also triggered apoptosis and arrested the cell cycle at the G2/M phase in HeLa cells frontiersin.org. Western blot analysis indicated that this apoptotic induction involved the mitochondrial pathway, evidenced by an upregulation of the Bax/Bcl-2 ratio and increased levels of active caspase 3 and PARP1 cleavage frontiersin.org.

Cytotoxicity against Human Cancer Cell Lines (e.g., MCF-7, HeLa, A549, IMR32)

Derivatives incorporating the 1,2,3-triazole moiety have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Research has focused on synthesizing novel hybrids and evaluating their potential as anticancer agents.

One study synthesized a series of 1,2-naphthoquinones linked to 1H-1,2,3-triazoles and tested their cytotoxicity against HCT-116 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines. scielo.br Compounds featuring an aromatic group attached to the triazole ring showed superior cytotoxic activity, with IC50 values ranging from 0.74 to 4.4 µM, suggesting that these aromatic substituents enhance the anticancer effects. scielo.br

Another series of 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide derivatives was evaluated against four cancer cell lines: HuCCA-1 (human cholangiocarcinoma), HepG2 (liver carcinoma), A549 (lung carcinoma), and MOLT-3 (acute lymphoblastic leukemia). researchgate.net Most of these triazole derivatives displayed cytotoxicity, particularly against the MOLT-3 cell line. researchgate.net

Furthermore, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been identified as potent antiproliferative agents. nih.gov When tested against a panel of four cancer cell lines, certain derivatives exhibited GI50 (50% growth inhibition) values between 22 nM and 31 nM, which were more potent than the reference drug erlotinib. nih.gov These compounds were also investigated as potential multi-target inhibitors, showing activity against EGFR and BRAFV600E. nih.gov The non-toxic nature of these derivatives to normal human mammary gland epithelial (MCF-10A) cells, with cell viability greater than 87% at 50 µM, highlights their potential selectivity for cancer cells. nih.gov

Table 1: Cytotoxicity of Selected Triazole Derivatives against Human Cancer Cell Lines

| Compound Class | Cell Line(s) | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 1,2-Naphthoquinone-1,2,3-triazole hybrids | HCT-116, MCF-7 | 0.74 - 4.4 µM | scielo.br |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Four cancer cell lines | 22 - 31 nM | nih.gov |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govacs.orgtriazine sulfonamides | BxPC-3, PC-3 | 0.06 - 0.35 µM | mdpi.com |

| 1,2,4-Triazole-acetamide hybrids | HepG2 | IC50: 16.782 µg/mL (for compound 7f) | nih.gov |

Antiviral Properties

The triazole scaffold is a key component in a variety of compounds exhibiting significant antiviral activity against a broad range of viruses. nih.gov These derivatives have been shown to target numerous viral proteins and have demonstrated efficacy against human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), influenza virus, and herpes viruses. nih.gov

For instance, certain phenylpyrazolone-1,2,3-triazole hybrids have been identified as potent antiviral agents, with promising inhibitory potential against the SARS-CoV-2 main protease. nih.gov Molecular modeling studies suggest that the 1,2,3-triazole ring can form multiple hydrogen-bonding and electrostatic interactions with essential amino acid residues within the active site of the viral protease. nih.gov Similarly, fused 1,2,3-triazole derivatives have been shown to target the main protease of the human coronavirus. nih.gov

Other research has explored acyclic triazole nucleosides for their anti-HCV activity and 1,2,4-triazole (B32235) derivatives that show good activity against varicella-zoster virus and Coxsackie virus. arkat-usa.org A novel series of 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines demonstrated moderate antiviral activity against the influenza A/Puerto Rico/8/34 virus in MDCK cells with low toxicity. mdpi.com Molecular docking studies for these compounds identified the M2 channel and polymerase basic protein 2 as potential viral targets. mdpi.com

Antimalarial Agents and Antiplasmodial Activity

Malaria remains a devastating global health issue, and the emergence of drug-resistant Plasmodium strains necessitates the development of new therapeutic agents. nih.govnih.gov Triazole derivatives, particularly 1,2,3-triazole hybrids, have emerged as a promising class of antimalarial compounds. nih.govnih.gov

The incorporation of a 1,2,3-triazole moiety into various molecular scaffolds has led to hybrid molecules with potent in vitro and in vivo antimalarial properties. nih.gov For example, 4-aminoquinoline-triazole hybrids have been developed and shown to possess significant antiplasmodial activity. nih.gov In one study, linking a triazole ring to a 4-pyridylvinylquinoline scaffold resulted in conjugates with good activity against the chloroquine-resistant Dd2 strain of P. falciparum, with EC50 values in the low micromolar range. nih.gov

Another study evaluated a series of 1,2,3-triazole derivatives and found five compounds that exhibited antimalarial activity in mice infected with Plasmodium berghei. One compound, in particular, showed a promising parasitemia suppression of about 70%. nih.gov Mechanistic studies suggest that these compounds may act on multiple targets. Triazolopyrimidine-4-aminoquinoline hybrids have been shown to inhibit hemozoin formation and parasitic enzymes like P. falciparum chloroquine-resistance transporter (PfCRT) and dihydroorotate dehydrogenase (PfDHODH). nih.gov

Table 2: Antiplasmodial Activity of Selected Triazole Derivatives

| Compound Class | P. falciparum Strain(s) | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 4-Pyridylvinylquinoline-triazoles | Dd2 (CQR) | Low micromolar range | nih.gov |

| 4-Aminoquinoline-triazolopyrimidine hybrids | 3D7 (CQS), W2 (CQR) | Potent activity | nih.gov |

| 3,3′,4-tri-O-methylellagic acid (isolated from D. edulis) | Dd2 | IC50: 0.63 µg/mL | malariaworld.org |

| Hydroethanolic leaf extract of D. edulis | 3D7, Dd2 | IC50: 3.10 µg/mL, 3.56 µg/mL | malariaworld.org |

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (MTB), is a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) strains. nih.gov Triazole derivatives are considered a promising new class of anti-TB candidates. researchgate.net Both 1,2,3-triazole and 1,2,4-triazole derivatives have shown potent activity against both drug-sensitive and resistant MTB strains. researchgate.net

A series of 1,2,3-triazole unsaturated fatty acid mimics were synthesized and tested against M. tuberculosis, with several analogs displaying activity at micromolar concentrations. nih.govnih.gov The most potent compounds had the triazole moiety at the C-2 position with a carbon chain of eight or ten atoms. nih.gov

The mechanism of action for these compounds may involve the inhibition of key mycobacterial enzymes. Triazole-linked hybrids have been shown to target enzymes such as InhA, DprE1, and FtsZ. researchgate.net For example, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol emerged as a promising agent against both H37Rv and MDR strains of MTB, with minimum inhibitory concentrations (MIC) of 5.5 and 11 µg/mL, respectively, and no toxicity up to 450 µg/mL. mdpi.com Computational studies suggested that this compound could potentially target the MTB enzyme CYP121. mdpi.com

Neuroprotective and Central Nervous System (CNS) Activities

Derivatives of triazoles have been investigated for their potential in treating central nervous system disorders, demonstrating a range of activities including neuroprotection, anticonvulsant, and antidepressant effects. mdpi.comsemanticscholar.org

In the context of neurodegenerative diseases like Parkinson's and Alzheimer's, triazole compounds have shown promise. One study identified a 5-(4-pyridinyl)-1,2,4-triazole derivative that could prevent neurodegeneration induced by the neurotoxin MPTP in a Parkinson's disease model. nih.gov This compound was found to slightly reduce the aggregation of alpha-synuclein, a key pathological hallmark of the disease. nih.gov Another study found that a 1,2,4-triazole derivative, W112, exhibited a neuroprotective role against β-amyloid-induced cytotoxicity and improved learning and memory in an Alzheimer's disease model. semanticscholar.orgmdpi.com The mechanism appeared to involve the reduction of tau hyperphosphorylation and neuroinflammation. semanticscholar.orgmdpi.com

Furthermore, a series of 3,5-diaryl substituent 1,2,4-triazole derivatives showed protective effects in an oxidative stress model and were identified as novel neuroprotectants against cerebral ischemic injury. nih.gov In other CNS areas, triazole-quinolinone hybrids have been evaluated for antiseizure and antidepressant effects. mdpi.com Several of these compounds displayed antiseizure activity in the maximal electroshock seizure (MES) model. mdpi.com

Anti-inflammatory and Immunomodulatory Potentials

Triazole derivatives have been widely explored for their anti-inflammatory properties, with many compounds showing significant activity in both in vitro and in vivo models. researchgate.net The anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov

Several studies have synthesized 1,2,4-triazole derivatives that act as selective COX-2 inhibitors. nih.gov For instance, a 1,2,4-triazole-isoaurone hybrid exhibited high COX-2 inhibitory activity and selectivity, and also inhibited the release of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin PGE2. nih.gov Another study on novel 4-(2-keto-1-benzimidazollinyl) piperidine derivatives found that one compound showed more effective anti-inflammatory activity (IC50 7.6±1.3 μg/ml) than the standard drug ibuprofen (IC50 11.2±1.9μg/mL) in a reactive oxygen species (ROS) assay. nih.gov

Beyond enzyme inhibition, triazole derivatives can modulate signaling pathways involved in inflammation. The compound W112, a 1,2,4-triazol-3-one derivative, was found to reduce the production of proinflammatory cytokines, tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), by regulating the mitogen-activated protein kinase (MAPK)/nuclear factor-κB (NF-κB) pathways. semanticscholar.orgmdpi.com Some pyrrole derivatives, which can be structurally related to certain triazole hybrids, have also shown potent in vivo anti-inflammatory and immunomodulatory effects. mdpi.com

Enzyme Inhibition Studies

The ability of this compound derivatives and related triazole compounds to inhibit various enzymes is central to many of their observed pharmacological activities. These compounds have been shown to target a wide array of enzymes, including those involved in neurodegeneration, cancer, and infectious diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): In the context of Alzheimer's disease, inhibiting AChE and BChE can increase acetylcholine levels in the brain. nih.gov Numerous 1,2,3-triazole hybrids have been developed as potent cholinesterase inhibitors. nih.gov One study synthesized azinane triazole-based derivatives and identified compounds that were potent inhibitors of both AChE and BChE, with IC50 values in the nanomolar to low micromolar range. nih.govacs.org For instance, compound 12m was a highly potent BChE inhibitor with an IC50 of 0.038 ± 0.50 μM. nih.govacs.org

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the inflammatory pathway. The same study that identified potent cholinesterase inhibitors also evaluated their compounds against lipoxygenase, demonstrating the multi-target potential of this chemical class. nih.govacs.org

Kinases (e.g., EGFR, BRAF, CDK2): In cancer therapy, inhibiting protein kinases is a key strategy. As mentioned previously, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives have been identified as potent multi-target inhibitors of EGFR, BRAFV600E, and EGFRT790M. nih.govmdpi.com Compound 3h was a particularly potent inhibitor with IC50 values of 57 nM (EGFR), 68 nM (BRAFV600E), and 9.70 nM (EGFRT790M). nih.gov Other studies have reported on quinoline-based compounds with dual inhibitory action against CDK2 and EGFR. mdpi.com

Glutaminyl Cyclase Isoenzyme (isoQC): Upregulated isoQC contributes to cancer by modifying the CD47 "don't eat me" signal. A series of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives were rationally designed as inhibitors of isoQC. These compounds showed improved inhibitory potency and marked selectivity for isoQC over its counterpart, QC, representing a novel approach to cancer therapy. nih.gov

Table 3: Enzyme Inhibition by Selected Triazole Derivatives

| Enzyme Target | Compound Class/Derivative | Inhibition (IC50) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 1-(4-toluenesulfonyl)-4-[3-(...)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine (12d) | 0.73 ± 0.54 µM | nih.govacs.org |

| Butyrylcholinesterase (BChE) | 1-(4-toluenesulfonyl)-4-[3-(...)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine (12m) | 0.038 ± 0.50 µM | nih.govacs.org |

| EGFR | 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3h) | 57 nM | nih.gov |

| BRAFV600E | 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3h) | 68 nM | nih.gov |

| COX-2 | 1,2,4-Triazole-isoaurone hybrid | 2.6 µM | nih.gov |

| 5-LOX | Quinolone-1,2,4-triazole hybrid (33a) | 5.43 µM | nih.gov |

Receptor Antagonism and Agonism (e.g., P2Y14R)

Derivatives of this compound have been a significant focus of research, particularly as antagonists for the P2Y14 receptor (P2Y14R). This G-protein coupled receptor is considered a promising target for treating inflammatory conditions such as asthma, pain, and acute kidney injury. nih.gov Its endogenous agonists are UDP-sugars like uridine-5′-diphosphoglucose (UDPG), which can act as a damage-associated molecular pattern (DAMP); therefore, competitive antagonists of P2Y14R exhibit anti-inflammatory effects. nih.gov

Structure-activity relationship (SAR) studies have been conducted on analogues of high-affinity P2Y14R antagonists like PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid). nih.govsemanticscholar.org These studies explored modifications to the piperidine moiety to improve pharmacological properties. One key finding was that replacing the zwitterionic piperidine group with uncharged bioisosteres could maintain moderate to high receptor affinity. nih.govacs.org For example, derivatives incorporating a piperidine amide, 3-aminopropynyl, or a 5-(hydroxymethyl)isoxazol-3-yl group in the triazole series retained notable affinity for the receptor. nih.govacs.org

Further research extended the SAR by replacing the piperidine moiety with small heteroaromatics. acs.org C-linked 1,2,3-triazol-4-yl and pyrazol-3-yl substitutions on the naphthalene-based antagonist scaffold resulted in compounds with high potency. acs.org Conversely, introducing a second triazole ring in the same molecule led to a significant reduction in P2Y14R affinity. acs.org Molecular modeling based on the P2Y12R structure has been instrumental in guiding the design of these antagonists, suggesting that the piperidine ring faces outward from the receptor, making it a suitable point for chemical modification. semanticscholar.org

Preclinical Evaluation of Lead Compounds

The preclinical evaluation of lead compounds featuring the triazole-piperidine scaffold involves a variety of in vitro assays to determine their therapeutic potential. For instance, in the context of cancer research, novel derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine were assessed for their ability to inhibit the glutaminyl cyclase isoenzyme (isoQC), a target implicated in cancer development. nih.gov Efficacy was measured by their capacity to reduce levels of pyroglutamate-CD47 (pE-CD47) in cancer cell lines. nih.gov

In other studies, piperazine-integrated 1,2,3-triazole derivatives were screened for their in vitro cytotoxic activity against a panel of human cancer cell lines, including BT-474 (breast), HeLa (cervical), MCF-7 (breast), and NCI-H460 (lung), using the MTT assay. rsc.org Further biological evaluations included apoptosis induction studies using acridine orange/ethidium bromide (AO/EB) and DAPI staining, as well as clonogenic assays to determine the effect on cancer cell colony formation. rsc.org Similarly, N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives were evaluated via MTT cytotoxicity screening against HepG-2, MCF-7, and HCT-116 cell lines. researchgate.net

A critical aspect of preclinical evaluation is determining the selectivity and potency of lead compounds. For P2Y14R antagonists, profiling is conducted across the family of P2Y receptors to ensure high selectivity for the target. The parent compound PPTN, for instance, displayed high affinity and selectivity with an IC50 value of 0.4 nM at P2Y14R, while its affinity for other P2YR subtypes was greater than 10 µM. semanticscholar.org

Subsequent modifications aimed to retain or improve this potency. A derivative where the piperidine was replaced with a 5-(hydroxymethyl)isoxazol-3-yl group and incorporated into a naphthalene scaffold (compound 32) showed high affinity with an IC50 of 15 nM. nih.gov Further optimization by replacing the outward-facing piperidine with C-linked 1,2,3-triazol-4-yl (compound 10) and pyrazol-3-yl (compound 11) moieties yielded potent antagonists with IC50 values of 3.69 nM and 2.88 nM, respectively. acs.org In the realm of cancer therapeutics, certain 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives exhibited marked selectivity toward the isoQC enzyme over the related QC enzyme. nih.gov

| Compound | Target | Potency (IC50) | Reference |

|---|---|---|---|

| PPTN | P2Y14R | 0.4 nM | semanticscholar.org |

| Compound 32 (naphthalene scaffold with 5-(hydroxymethyl)isoxazol-3-yl) | hP2Y14R | 15 nM | nih.gov |

| Compound 10 (C-linked 1,2,3-triazol-4-yl substitution) | P2Y14R | 3.69 nM | acs.org |

| Compound 11 (pyrazol-3-yl substitution) | P2Y14R | 2.88 nM | acs.org |

| Compound 10ec ((1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivative) | BT-474 cells | 0.99 µM | rsc.org |

Understanding the mechanism of action is fundamental to drug development. For this compound derivatives targeting P2Y14R, the primary mechanism is competitive antagonism, which blocks the pro-inflammatory signaling initiated by endogenous agonists like UDPG. nih.gov

In oncology, the mechanisms are more varied. Derivatives designed as isoQC inhibitors were found to exert their anti-cancer effects by downregulating pE-CD47. nih.gov This action inhibits the CD47-SIRPα "don't eat me" signal, which cancer cells exploit to evade the immune system. nih.gov For a different series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, the mechanism involves the induction of apoptosis. rsc.org This was confirmed through flow cytometric analysis, which revealed cell cycle arrest at the sub-G1 and G2/M phases. rsc.org Molecular modeling further suggested that the lead compound from this series binds to the colchicine binding site of tubulin, thereby inhibiting its polymerization. rsc.org

Multi-Targeted Pharmacological Approaches

The complexity of diseases like cancer often requires therapeutic strategies that address multiple pathological pathways simultaneously. The triazole scaffold has shown potential in the development of multi-target inhibitors. nih.govup.ac.za

One study focused on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives, which were investigated as multi-target inhibitors against key proteins in cancer signaling pathways. nih.gov The most potent compounds were evaluated as inhibitors of the epidermal growth factor receptor (EGFR), its drug-resistant mutant EGFRT790M, and BRAFV600E. nih.gov One derivative, compound 3h, proved to be a potent inhibitor of all three targets, with IC50 values of 57 nM, 9.70 nM, and 68 nM, respectively. nih.gov The mechanism of these multi-target compounds was linked to the induction of apoptosis, demonstrated by their ability to activate caspases-3 and -8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. nih.gov This approach highlights the potential of incorporating the triazole moiety into scaffolds designed to interact with multiple, related oncogenic targets. nih.gov

Structure Activity Relationship Sar Studies and Computational Investigations

Ligand Design Principles and Pharmacophore Identification

Key pharmacophoric features of the triazole ring that are exploited in ligand design include:

Hydrogen Bonding: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, and in some cases, N-H groups can serve as donors, facilitating interactions with biological targets. pensoft.netmdpi.com

Dipole Moment: The triazole ring possesses a strong dipole moment, which can contribute to binding affinity and molecular recognition. nih.gov

Chemical Stability: Triazoles are generally stable to metabolic degradation, oxidation, and reduction, making them desirable moieties for developing robust drug candidates. nih.govpensoft.net

Rigidity: The aromatic and rigid nature of the triazole ring helps to properly orient substituents for optimal interaction with a receptor's binding site. nih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of compounds containing the 4-(triazolyl)piperidine core can be finely tuned by introducing various substituents to either the piperidine (B6355638) or the triazole ring.

Modifications on the piperidine ring have proven to be a critical strategy for modulating the biological activity of this class of compounds. The piperidine nitrogen, in particular, is a common site for functionalization.

N-Substitution: In a series of 1-benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine derivatives designed as potential dopamine (B1211576) D2 receptor ligands, modifications at the N-benzyl group were explored. researchgate.net Reductive amination was used to introduce various substituted benzyl (B1604629) groups, leading to the synthesis of derivatives with differing binding modes within the receptor's active site. researchgate.net

C4-Substitution: A series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine moieties were attached to a fluoroquinolone core to develop new antibacterial agents. nih.gov The substituents at the C4 position of the triazole ring, which is directly attached to the C4 of the piperidine, were varied. The derivative featuring a formyl group on the triazole ring showed antibacterial activity comparable to ciprofloxacin (B1669076) and vancomycin, particularly against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Protonation State: The piperidine moiety is often protonated at physiological pH, a feature crucial for interaction with certain receptors. nih.gov For dual histamine (B1213489) H3 and sigma-1 (σ1) receptor ligands, the piperidine ring in its protonated form engages in an essential salt bridge interaction with the Glu172 residue in the σ1 receptor binding pocket, which is responsible for high biological activity. nih.gov Replacing the piperidine with a piperazine (B1678402) ring was found to drastically alter the acid-base properties and reduce binding affinity due to the loss of this key interaction. nih.gov

The following table summarizes the effects of modifications on the piperidine ring in related triazole-piperidine compounds.

| Modification Site | Substituent/Change | Compound Series | Observed Effect | Target/Activity |

| Piperidine Nitrogen | Substituted benzyl groups | 1-Benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidines | Altered binding modes | Dopamine D2 Receptor |

| Piperidine C4 | Linked to a 4-formyl-1H-1,2,3-triazole | Fluoroquinolone conjugates | Comparable activity to ciprofloxacin | Antibacterial |

| Piperidine Ring | Replacement with piperazine | Dual H3/σ1 receptor ligands | Drastically reduced binding affinity | Histamine H3/Sigma-1 Receptors |

This table is generated based on data from scientific research articles. researchgate.netnih.govnih.gov

The electronic properties of substituents on the triazole ring play a pivotal role in determining the biological activity of the parent compound. Structure-activity relationship (SAR) studies have revealed that both electron-donating and electron-withdrawing groups can either enhance or diminish activity depending on the specific biological target.

Aromatic Substituents and Cytotoxicity: For C-4 substituted 1,2,3-triazole derivatives of betulinic acid, SAR studies showed that introducing aromatic substituents was crucial for potent cytotoxicity. nih.gov Generally, electron-rich aromatic rings significantly increased cytotoxic activity, whereas electron-poor aromatic systems hampered it. nih.gov However, in another study on different cancer cell lines, compounds with electron-withdrawing substituents on a 1,2,4-triazole (B32235) ring exhibited potent activity, while those with electron-donating groups showed moderate activity. nih.gov

Electronic Effects on Various Activities: The nature of the substituent on the triazole ring has been shown to be a determining factor for different biological activities. For a series of 1,2,4-triazole derivatives, the presence of electron-donating functionalities was found to enhance anti-inflammatory potential. researchgate.net Conversely, electron-withdrawing substituents were significant for improving anti-tubercular potency. researchgate.net In another example, for derivatives of 1,2,4-triazole-3-thiones, the presence of electron-donating groups like -OH and -OCH₃ enhanced both antimicrobial and antitumor activity. researchgate.net

The table below details the influence of triazole ring modifications on biological outcomes.

| Triazole Type | Substituent Type | Observed Effect | Target/Activity |

| 1,2,3-Triazole | Electron-rich aromatic rings | Increased cytotoxicity | Anticancer |

| 1,2,3-Triazole | Electron-poor aromatic rings | Hampered cytotoxicity | Anticancer |

| 1,2,4-Triazole | Electron-withdrawing groups | Potent activity | Anticancer |

| 1,2,4-Triazole | Electron-donating groups | Moderate activity | Anticancer |

| 1,2,4-Triazole | Electron-donating groups | Enhanced anti-inflammatory potential | Anti-inflammatory |

| 1,2,4-Triazole | Electron-withdrawing groups | Improved anti-tubercular potency | Anti-tubercular |

| 1,2,4-Triazole-3-thione | Electron-donating groups (-OH, -OCH₃) | Enhanced antimicrobial and antitumor activity | Antimicrobial, Antitumor |

This table is generated based on data from scientific research articles. nih.govresearchgate.netresearchgate.net

In the design of hybrid molecules, the triazole ring itself can serve as a stable and effective linker. For example, a quinoline-based ontosight.aiajchem-a.comresearchgate.net-triazole hybrid was synthesized where the triazole ring connects a 7-chloroquinoline (B30040) moiety to a hydroxybenzotriazole (B1436442) derivative. mdpi.com This linkage was achieved via a Cu(I)-catalyzed "click reaction." mdpi.com Molecular docking studies of this compound showed that the triazole linker engaged in a π–π interaction with a tyrosine residue (Tyr341) and formed two hydrogen bonds with another tyrosine (Tyr124) in the active site of acetylcholinesterase. mdpi.com

Molecular Modeling and Docking Simulations

Computational methods, particularly molecular modeling and docking simulations, are indispensable tools for understanding and predicting how ligands based on the 4-(2H-1,2,3-triazol-2-yl)piperidine scaffold interact with their biological targets. clinmedkaz.org These in silico techniques provide insights into binding modes, affinities, and key intermolecular interactions, guiding the rational design of more potent and selective compounds. nih.gov

Molecular docking simulations have been widely applied to predict the binding poses and interactions of triazole-piperidine derivatives with various receptors and enzymes. These studies help to rationalize observed biological activities and guide further structural modifications.

Dopamine D2 Receptor: Docking studies of newly synthesized N-functionalized piperidine derivatives bearing a 1,2,3-triazole ring predicted possible binding modes within the active site of the dopamine D2 receptor. researchgate.net

Cancer-Related Kinases: In a study of 1,2,4-triazole-based derivatives as potential anti-cancer agents, molecular docking revealed excellent binding affinities for c-kit tyrosine kinase and protein kinase B. nih.gov The most active compound, 7f, showed strong binding affinities of −176.749 kcal/mol and −170.066 kcal/mol to c-kit tyrosine kinase and protein kinase B, respectively, highlighting its potential as a drug pharmacophore for hepatocellular carcinoma. nih.gov

Acetylcholinesterase (AChE): For a quinoline-based ontosight.aiajchem-a.comresearchgate.net-triazole hybrid, docking simulations predicted interactions with key residues in the AChE active site. mdpi.com The benzotriazole (B28993) part of the molecule interacted with Trp86 via π–π bonds, while its hydroxyl group formed a hydrogen bond with His447. The triazole linker itself interacted with Tyr341 and Tyr124. mdpi.com

Sterol 14α-demethylase (CYP51): The antifungal activity of 1,2,3-triazole-appended bis-pyrazoles was rationalized through docking studies against CYP51. nih.gov The analysis of the minimum-energy docked conformation showed that the compounds could fit snugly into the active site, engaging in a series of steric and electrostatic interactions, complemented by hydrogen bonds and π–π stacking. nih.gov

Phosphoinositide 3-kinase (PI3K): A series of isoxazolidine-triazole hybrids were docked into the active site of the PI3Kα protein. One compound demonstrated a strong binding affinity with a docking score of -10.4 kcal/mol, indicating its potential as an inhibitor. qu.edu.sa

The following table summarizes the predicted interactions for several derivatives containing the triazole-piperidine or related motifs.

| Compound/Derivative Class | Target Protein | Predicted Key Interactions | Docking Score/Binding Affinity |

| N-functionalized piperidine-1,2,3-triazoles | Dopamine D2 Receptor | Specific binding modes predicted in the active site | Not specified |

| 1,2,4-Triazole-acetamide hybrids | c-kit Tyrosine Kinase | Hydrophobic contacts and hydrogen bonding | -176.749 kcal/mol (for compound 7f) |

| Quinoline-1,2,3-triazole hybrid | Acetylcholinesterase (AChE) | π–π stacking with Trp86, Tyr341; H-bonds with His447, Tyr124 | Not specified |

| 1,2,3-Triazole-appended bis-pyrazoles | Sterol 14α-demethylase (CYP51) | Steric, electrostatic, H-bond, and π–π stacking interactions | -9.461 (Docking Score for compound 13e) |

| Isoxazolidine-1,2,3-triazole hybrids | PI3Kα | Good binding affinity in the active site | -10.4 kcal/mol |

This table is generated based on data from scientific research articles. mdpi.comnih.govresearchgate.netnih.govqu.edu.sa

These computational predictions are crucial for the iterative process of drug discovery, allowing researchers to prioritize the synthesis of compounds with the highest likelihood of success. biorxiv.orgnih.gov

Conformational Analysis and Binding Mode Elucidation

The conformational flexibility of the piperidine ring is a critical determinant of the binding affinity and efficacy of its derivatives. For this compound-based compounds, the piperidine moiety typically adopts a chair conformation, which is the most stable arrangement. However, the orientation of substituents and the protonation state of the piperidine nitrogen can significantly influence its interaction with biological targets. blumberginstitute.org

In the context of dual histamine H3 and sigma-1 receptor ligands, the piperidine core has been identified as a crucial structural feature. nih.gov The protonated form of the piperidine nitrogen is often involved in essential salt bridge interactions within the binding pocket of receptors, such as with the Glu172 residue in the σ1 receptor. nih.gov This interaction is fundamental for high biological activity. Furthermore, conformational stiffening of the piperidine ring can lead to more defined structures, which can enhance binding selectivity. nih.gov

Structure-based design strategies employing conformational restriction have proven effective in optimizing piperidine derivatives. By systematically exploring the substitution patterns on the piperidine ring, researchers have developed potent and selective inhibitors for various targets, such as the Akt kinase. nih.gov For instance, the introduction of substituents at the 3, 4, and 6-positions of the piperidine ring led to derivatives with increased potency and improved safety profiles, including reduced blockage of the hERG channel. nih.gov The specific conformation adopted by these substituted piperidines allows for optimal fitting into the target's binding site, thereby enhancing inhibitory activity. nih.gov

The ionization state, or pKa, is another key parameter that is intrinsically linked to conformation and binding. It influences not only absorption and distribution but also the ligand-receptor recognition process, which occurs in an aqueous environment at physiological pH. nih.gov The basicity of the piperidine nitrogen can be modulated by the electronic effects of substituents on the ring. blumberginstitute.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide powerful insights into the dynamic behavior of this compound derivatives and their interactions with biological macromolecules over time. These simulations can elucidate the stability of ligand-receptor complexes and identify key binding modes that are not apparent from static docking studies alone.

For example, MD simulations performed on 1,2,3-triazole analogues as inhibitors of dipeptidyl peptidase-4 (DPP-4) revealed the crucial amino acid residues involved in binding. nih.gov The simulations, often run after an initial docking phase, showed that residues such as Glu205, Glu206, Tyr662, and Tyr666 are key for the interaction. nih.gov A significant finding was the strong π-π stacking interaction between the 1,2,3-triazole ring of the ligands and the Phe357 residue of the enzyme, an interaction also observed with the established drug sitagliptin. nih.gov Such detailed interaction mapping helps to explain the observed inhibitory activities and guides the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives containing triazole and piperidine moieties, 3D-QSAR studies have been instrumental in identifying the key physicochemical properties that govern their therapeutic potential.

In a 3D-QSAR study on substituted 1,2,4-triazole derivatives with anticancer potential, the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method was employed. nih.gov This approach generated a statistically significant model with a high correlation coefficient (r² = 0.8713) and robust predictive capacity (pred_r² = 0.8417). nih.gov The model highlighted that both steric and electrostatic fields are critical contributors to the anticancer activity, providing a map of where molecular modifications would be most effective. nih.gov

The general methodology for such studies involves:

Data Set Preparation : A series of compounds with known biological activities is selected. For example, a study might use a set of 20 substituted 1,2,4-triazole derivatives. nih.gov

Molecular Alignment : A crucial step in 3D-QSAR is the proper alignment of all molecules in the dataset, often using the most active compound as a template. insilico.eu

Model Generation : Using algorithms like the genetic algorithm (GA), a QSAR model is built that correlates structural descriptors with activity. nih.gov

Validation : The model's statistical significance and predictive power are rigorously evaluated using internal (cross-validation, q²) and external validation (test set, pred_r²). nih.govresearchgate.net

The insights gained from QSAR models are invaluable for lead optimization. They can guide the synthesis of new derivatives with potentially enhanced activity and reduced side effects by indicating favorable and unfavorable structural modifications. nih.govresearchgate.net

| Model Type | Correlation Coefficient (r²) | Cross-validated Correlation Coefficient (q²) | Predictive Correlation Coefficient (pred_r²) | Reference |

|---|---|---|---|---|

| kNN-MFA (Anticancer) | 0.8713 | 0.7445 | 0.8417 | nih.gov |

| CoMFA (CA XII Inhibitors) | 0.957 | 0.660 | 0.701 | researchgate.net |

| CoMSIA (CA XII Inhibitors) | 0.969 | 0.685 | 0.829 | researchgate.net |

Bioisosteric Replacements in this compound Derivatives

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds by substituting one functional group with another that has similar physical or chemical properties, leading to improved biological activity, selectivity, or pharmacokinetic profiles. nih.gov The 1,2,3-triazole ring itself is frequently employed as a bioisostere for other functional groups, such as amide or ester bonds, due to its similar size, planarity, and ability to participate in hydrogen bonding and dipole interactions.

In the development of muscarinic agonists, the ester group of the natural product arecoline (B194364) has been successfully replaced with a 1,2,3-triazole ring. nih.gov A series of these bioisosteres, featuring a piperidine or tetrahydropyridine (B1245486) core, were synthesized and evaluated. nih.gov This research revealed several key structure-activity relationships:

Substitution on the Triazole Ring : Only derivatives with substituents at the 2-position of the 1,2,3-triazole ring exhibited muscarinic agonist activity. nih.gov

Piperidine vs. Tetrahydropyridine : The 4-(3-piperidyl)-1,2,3-triazole derivatives were generally less active than the corresponding 1,2,3,6-tetrahydropyridine (B147620) analogues. nih.gov

N-substitution on the Piperidine Ring : Methyl substitution on the piperidine nitrogen generally resulted in greater selectivity for the M1 muscarinic receptor over the M2 receptor, a desirable profile for treating conditions like Alzheimer's disease. nih.gov

Another common bioisosteric modification involves the core heterocyclic system itself. Comparing piperidine and piperazine cores in a series of dual-acting ligands showed that the piperidine moiety was critical for achieving high affinity at sigma-1 receptors, demonstrating how a subtle change can drastically alter the pharmacological profile. nih.gov

| Original Moiety | Bioisosteric Replacement | Resulting Compound Class | Impact on Activity/Selectivity | Reference |

|---|---|---|---|---|

| Ester (in Arecoline) | 1,2,3-Triazole ring | Piperidyl-1,2,3-triazoles | Created muscarinic agonists; activity dependent on triazole substitution pattern. | nih.gov |

| Piperazine core | Piperidine core | Piperidine-based ligands | Significantly increased affinity for sigma-1 receptors. | nih.gov |

| Carbon atom | Sulfur atom | nih.govnih.govnih.govtriazino[2,3-c]quinazolines | Led to compounds with significant anti-inflammatory activity. | nih.gov |

Advanced Research Directions and Future Perspectives

Integration in Materials Science Applications

The 1,2,3-triazole ring is renowned for its exceptional stability, aromatic character, and strong dipole moment, making it an excellent building block for functional materials. mdpi.com It is chemically robust, resisting hydrolysis, oxidation, and reduction. mdpi.com Similarly, the piperidine (B6355638) motif, a saturated heterocycle, can be incorporated into polymer backbones or side chains to influence properties like solubility and thermal stability. acs.orgwikipedia.org

The integration of the 4-(2H-1,2,3-Triazol-2-YL)piperidine scaffold into materials science could lead to the development of novel polymers and functional materials. By functionalizing the piperidine's nitrogen atom, the molecule can be used as a monomer to create polymers with unique characteristics. For instance, polymers incorporating this scaffold could exhibit specific thermal behaviors, such as upper or lower critical solution temperatures, which are valuable in applications like sensors and controlled release devices. acs.org

Furthermore, polymer-bound piperidine derivatives have been successfully employed as recyclable catalysts in organic synthesis. alfachemic.comsigmaaldrich.com Developing a polymer based on this compound could yield a new class of solid-phase supports or catalysts where the triazole moiety modulates the catalytic environment of the piperidine nitrogen. Another potential application lies in creating bioactive films for drug delivery; piperidine-based compounds have been integrated into sodium alginate/poly(vinyl alcohol) films to confer antimicrobial properties and control the release of therapeutic agents. nih.gov The triazole component could enhance the film's mechanical properties and interactions with encapsulated drugs.

Table 1: Potential Materials Science Applications

| Application Area | Proposed Role of this compound | Key Features Leveraged |

|---|---|---|

| Functional Polymers | Serve as a functional monomer for polymerization. | Thermal stability of triazole, conformational flexibility of piperidine. |

| Solid-Phase Catalysis | Backbone for polymer-supported catalysts. | Basicity of piperidine nitrogen, modulating effect of the triazole ring. |

| Bioactive Films | Active component in biocompatible polymer films. | Antimicrobial potential of piperidine derivatives, structural integrity from the triazole ring. |

| Corrosion Inhibition | Additive in protective coatings for metal surfaces. | Strong adsorption capability of 1,2,3-triazole derivatives onto metal surfaces. mdpi.com |

Exploration of Novel Bio-conjugates and Hybrid Molecules

In medicinal chemistry, both 1,2,3-triazoles and piperidines are considered "privileged structures" due to their frequent appearance in a wide range of biologically active compounds and approved drugs. researchgate.netnih.gov The 1,2,3-triazole ring, often synthesized via highly efficient "click chemistry," serves as a stable and rigid linker, acting as a bioisostere for the amide bond but with superior metabolic stability. nih.govnih.gov The piperidine ring is a versatile scaffold found in numerous pharmaceuticals, valued for its ability to orient substituents in precise three-dimensional space and improve pharmacokinetic properties. researchgate.netnih.gov

The combination of these two motifs in this compound creates a powerful platform for developing novel bio-conjugates and hybrid molecules. The piperidine nitrogen provides a convenient handle for attaching other pharmacophores, peptides, or natural products, while the triazole core ensures structural stability. mdpi.comresearchgate.net This approach, known as molecular hybridization, aims to combine the therapeutic advantages of different molecular entities into a single compound.

Future research could focus on synthesizing libraries of derivatives where various bioactive fragments are attached to the piperidine ring. For example, conjugating the scaffold with amino acids or small peptides could lead to new anticancer agents. mdpi.com Similarly, creating hybrids with other heterocyclic systems known for specific biological activities, such as purines or oxadiazoles, could yield compounds with novel mechanisms of action against cancer or infectious diseases. researchgate.netrsc.org

Development of Diagnostic and Imaging Agents

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging techniques that rely on the administration of molecules labeled with radionuclides. The development of novel radiotracers that selectively bind to specific biological targets (e.g., receptors, enzymes) is a major goal in nuclear medicine.

Both the 1,2,3-triazole and piperidine scaffolds have been successfully used to construct imaging agents. Triazole-based structures have been developed as PET radioligands for imaging targets like the P2X7 receptor and the GluN2B subunit in the brain. acs.orgnih.govresearchgate.net The triazole ring serves as a stable linker for attaching the radionuclide-bearing group to the targeting vector. nih.gov Concurrently, numerous radiolabeled piperidine derivatives have been synthesized for imaging sigma-1 (σ1) receptors and serotonin receptors (5-HT7R), which are implicated in neurological disorders and cancers. nih.govnih.gov

The this compound framework is a promising candidate for the development of new PET and SPECT imaging agents. mdpi.com The scaffold can be readily functionalized to incorporate a positron-emitting (e.g., ¹⁸F, ¹¹C) or gamma-emitting (e.g., ⁹⁹ᵐTc) radionuclide. snmjournals.orgacs.org For instance, a fluoroalkyl or fluoroaryl group could be attached to the piperidine nitrogen or the triazole ring to create an ¹⁸F-labeled tracer. The inherent properties of the triazolylpiperidine core can be fine-tuned to optimize brain penetration, metabolic stability, and binding affinity for a desired biological target.

Patent Landscape and Commercialization Potential from an Academic Viewpoint

The commercialization of novel chemical scaffolds is deeply intertwined with intellectual property and their potential for application in high-value sectors like pharmaceuticals and materials science. openaccessgovernment.org While patents for the specific compound this compound are not widespread, the broader class of triazole- and piperidine-containing molecules is heavily patented, underscoring their industrial importance. researchgate.netnih.gov

From an academic viewpoint, the primary commercial potential of this scaffold lies in its novelty and its alignment with current trends in drug discovery. The pharmaceutical industry has shown a growing interest in moving away from flat, two-dimensional aromatic compounds towards more three-dimensional (3D) saturated heterocyclic systems. openaccessgovernment.org Molecules with greater 3D character often exhibit improved physicochemical properties, such as better solubility and more specific target engagement, leading to higher success rates in clinical development.

The this compound scaffold offers a unique, non-planar structure that can be used to explore new chemical space. An academic research group that develops an efficient and, crucially, regioselective synthesis for this compound and its derivatives would create significant commercialization opportunities. The value would lie in licensing the synthetic methodology or in collaborating with pharmaceutical companies to build proprietary compound libraries for screening against a wide range of therapeutic targets. rsc.org

Challenges and Opportunities in this compound Research

Despite its promise, research into this specific scaffold faces several challenges that must be overcome to unlock its full potential. However, these challenges are matched by significant opportunities.

Challenges:

Regioselective Synthesis: The foremost challenge is the controlled synthesis of the 2-substituted (2H) 1,2,3-triazole isomer. The most common method for synthesizing 1,2,3-triazoles, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), almost exclusively yields the 1,4-disubstituted isomer. nih.gov Synthesizing the 2-substituted isomer often requires different precursors (e.g., tosylhydrazones) or multi-step procedures that can lead to mixtures of N1 and N2-alkylated products, which are difficult to separate and characterize. nih.govresearchgate.netorganic-chemistry.org Developing a robust and scalable synthesis for the pure 2-substituted isomer is a critical first step.

Lack of Precedent: As a novel scaffold, there is a lack of existing biological or material data. This necessitates broad, resource-intensive screening campaigns to identify initial "hits" or applications, which can be a barrier for academic labs with limited funding.

Opportunities:

Access to Novel Chemical Space: The unique 3D architecture of the scaffold provides access to a largely unexplored area of chemical space. This novelty is highly attractive for high-throughput screening programs, as it increases the probability of discovering compounds with new biological activities or material properties. openaccessgovernment.org

Modular and Versatile Platform: The scaffold is inherently modular. The piperidine ring can be easily functionalized at the nitrogen atom, while the triazole ring can be substituted at its carbon positions (depending on the synthetic route). This allows for the rapid creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Combination of Privileged Scaffolds: The fusion of two pharmacologically privileged structures suggests a high likelihood of identifying derivatives with potent and desirable biological activities. This inherent potential can attract funding and industrial collaboration, driving further research and development. eurekaselect.com

Table 2: Summary of Challenges and Opportunities

| Aspect | Detailed Description |

|---|---|

| Challenge: Synthesis | Difficulty in achieving regioselective synthesis of the 2-substituted triazole isomer, often resulting in isomeric mixtures and purification issues. researchgate.netorganic-chemistry.org |

| Challenge: Data Scarcity | Absence of foundational biological and material science data requires extensive and costly initial screening to identify potential applications. |

| Opportunity: Novelty | Provides a unique 3D scaffold that opens up new, unexplored chemical space, a key goal in modern drug and materials discovery. openaccessgovernment.org |

| Opportunity: Versatility | Multiple points for functionalization on both the piperidine and triazole rings allow for the creation of large, diverse chemical libraries. |

| Opportunity: High Potential | The combination of two "privileged" heterocyclic motifs increases the probability of discovering compounds with significant biological activity. nih.goveurekaselect.com |

Conclusion

Summary of Key Research Advances Regarding 4-(2H-1,2,3-Triazol-2-YL)piperidine

Research into the 4-(triazolyl)piperidine scaffold has revealed its considerable potential as a versatile pharmacophore in drug discovery. The 1,2,3-triazole ring, easily accessible through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," serves as a stable and effective linker or core element in molecular design. nih.gov This moiety is not merely a passive linker; its nitrogen atoms can engage in hydrogen bonding and other interactions with biological targets, contributing significantly to the pharmacological activity of the parent molecule. mdpi.com Similarly, the piperidine (B6355638) ring is a prevalent feature in many pharmaceuticals, valued for its ability to confer favorable properties such as improved solubility and the ability to be functionalized to modulate biological activity. researchgate.net

The combination of these two heterocyclic systems in compounds like this compound has led to the development of derivatives with a wide spectrum of biological activities. frontiersin.orgtandfonline.com Notably, research has highlighted the promise of this scaffold in oncology and infectious diseases. nih.govmdpi.com For instance, derivatives of the closely related 1,2,4-triazole-piperidine core have been investigated as potent inhibitors of enzymes implicated in cancer progression. nih.gov Furthermore, various conjugates of piperidine and 1,2,3-triazole have demonstrated significant antimicrobial and antifungal properties, suggesting their potential in combating drug-resistant pathogens. researchgate.netrsc.org

Table 1: Summary of Investigated Biological Activities of Piperidine-Triazole Derivatives

Future Outlook for this compound in Medicinal Chemistry and Beyond

The future for this compound and its derivatives in medicinal chemistry appears promising. The foundational research on related structures has laid the groundwork for more focused investigations into this specific scaffold. A key area for future research will be the systematic synthesis and screening of a diverse library of derivatives of this compound. By modifying the substituents on both the triazole and piperidine rings, it will be possible to fine-tune the compound's pharmacological properties and explore a wider range of biological targets.

Given the demonstrated anticancer and antimicrobial activities of the broader class of piperidine-triazole compounds, it is anticipated that novel derivatives of this compound could yield potent and selective agents in these therapeutic areas. mdpi.commdpi.com The unique electronic and steric properties of the 2-substituted 1,2,3-triazole ring may offer advantages in terms of target binding and selectivity over other isomers. researchgate.net Furthermore, the established synthetic routes to 1,2,3-triazoles will facilitate the rapid generation of new chemical entities for biological evaluation. nih.gov

Beyond its direct therapeutic applications, the this compound scaffold may also find utility in other areas of chemical biology and materials science. For example, 2-substituted 1,2,3-triazoles have been noted for their fluorescent properties, suggesting a potential application as imaging agents or probes for biological systems. researchgate.net The development of such tools could aid in the elucidation of disease mechanisms and the validation of new drug targets.

Q & A

Q. What are the standard synthetic routes for 4-(2H-1,2,3-triazol-2-yl)piperidine, and how can reaction efficiency be optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by piperidine functionalization. Key parameters include solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalyst loading (1–5 mol% CuI). Optimization can employ factorial design to test variables like reaction time, stoichiometry, and ligand effects (e.g., TBTA for enhanced regioselectivity) . Purity is validated via HPLC or LC-MS, with yields ranging 60–85% depending on substituent steric effects .

Q. How can structural characterization of this compound derivatives be systematically performed?

Use a combination of NMR (¹H/¹³C, COSY, HSQC) to confirm triazole-piperidine connectivity and substituent regiochemistry. High-resolution mass spectrometry (HRMS) or MALDI-TOF verifies molecular mass. X-ray crystallography is critical for resolving stereochemical ambiguities, particularly in chiral derivatives . IR spectroscopy identifies functional groups (e.g., C-N stretches at 1,220–1,250 cm⁻¹) .

Q. What are the common solubility and stability challenges for this compound in aqueous and organic media?

The piperidine-triazole hybrid exhibits moderate polarity, with solubility enhanced in polar aprotic solvents (e.g., DMSO, acetonitrile). Stability studies (pH 3–9, 25–40°C) reveal hydrolytic degradation of the triazole ring under strongly acidic/basic conditions. Long-term storage recommendations include inert atmospheres (N₂/Ar) and desiccated environments at −20°C .

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients (0.1% TFA) provides reliable quantification. For trace analysis, UPLC-MS/MS in multiple reaction monitoring (MRM) mode improves sensitivity (LOQ < 1 ng/mL). Internal standards like deuterated analogs minimize matrix effects .

Q. How does the electronic nature of substituents on the triazole ring influence piperidine’s conformational flexibility?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the triazole increase ring planarity, restricting piperidine chair-to-boat transitions. Computational studies (DFT at B3LYP/6-31G*) show substituent effects on nitrogen lone-pair orientation, altering hydrogen-bonding capacity and bioactive conformations .

Advanced Research Questions

Q. How can computational methods streamline the design of this compound derivatives with targeted bioactivity?

Quantum mechanical calculations (e.g., DFT, molecular docking) predict binding affinities to biological targets (e.g., kinases, GPCRs). Virtual screening libraries (e.g., ZINC15) filter candidates based on ADMET properties. Reaction path search algorithms (e.g., AFIR) optimize synthetic feasibility by simulating transition states and intermediates .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reactivity?

Discrepancies in regioselectivity or kinetic outcomes are addressed via microkinetic modeling, incorporating solvent effects (CPCM solvation models) and catalyst dynamics (metadynamics simulations). Experimental validation through in situ IR or Raman spectroscopy tracks intermediate formation .

Q. How can reaction engineering improve scalability of this compound synthesis?

Continuous-flow reactors enhance heat/mass transfer, reducing side reactions (e.g., triazole dimerization). Membrane separation technologies (e.g., nanofiltration) purify crude mixtures efficiently. Process analytical technology (PAT) monitors real-time parameters (pH, temp) to maintain Quality by Design (QbD) standards .

Q. What advanced statistical approaches are used to analyze structure-activity relationships (SAR) in derivatives?

Multivariate analysis (PCA, PLS regression) correlates substituent descriptors (Hammett σ, LogP) with bioactivity. Machine learning models (random forests, neural networks) predict toxicity profiles using training datasets from PubChem BioAssay .

Q. How do isotopic labeling studies (²H, ¹³C) elucidate metabolic pathways of this compound in vivo?

Radiolabeled analogs synthesized via Pd-catalyzed H/D exchange or enzymatic incorporation track hepatic metabolism (CYP450 isoforms). LC-MSⁿ fragmentation identifies glucuronidation/sulfation sites, while PET imaging quantifies biodistribution in preclinical models .

Methodological Notes

- Synthesis Optimization : Prioritize DoE (Design of Experiments) to minimize trial-and-error .

- Data Validation : Cross-reference computational predictions with crystallographic data to resolve stereochemical uncertainties .

- Safety Protocols : Adhere to ISO guidelines for handling reactive intermediates (e.g., azides) and use fume hoods with explosion-proof setups .

Retrosynthesis Analysis